4-Acétylpyridine oxime

Vue d'ensemble

Description

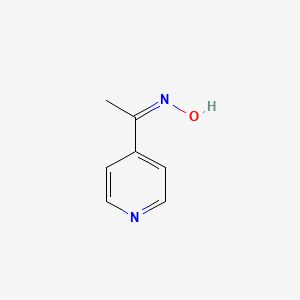

4-Acetylpyridine oxime is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Acetylpyridine oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63918. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetylpyridine oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylpyridine oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de terpolymères et études thermiques

La 4-Acétylpyridine oxime a été utilisée dans la synthèse de terpolymères, qui sont des polymères composés de trois monomères différents. Ces terpolymères présentent des propriétés significatives telles que la stabilité thermique, ce qui les rend adaptés à une variété d’applications, notamment les revêtements et les dispositifs biomédicaux . La stabilité thermique est cruciale pour les matériaux qui doivent résister à des températures élevées sans se décomposer, ce qui est essentiel dans de nombreux procédés industriels.

Adhésifs

Le rôle du composé dans la synthèse de terpolymères auto-réticulés suggère son application potentielle dans le développement d’adhésifs . Les adhésifs nécessitent une robustesse et une durabilité, qui peuvent être conférées par la stabilité thermique et les propriétés de réticulation des terpolymères dérivés de la this compound.

Matériaux de revêtement

Il a été rapporté que les terpolymères dérivés de la this compound possèdent une excellente stabilité thermique et une activité antimicrobienne, ce qui les rend adaptés à une utilisation dans les matériaux de revêtement . Ces revêtements peuvent être appliqués sur diverses surfaces pour protéger contre la croissance microbienne, ce qui est particulièrement bénéfique dans les milieux de soins de santé.

Applications dans les semi-conducteurs

La synthèse de terpolymères fonctionnels à partir de la this compound indique son application potentielle dans l’industrie des semi-conducteurs . Les semi-conducteurs sont la pierre angulaire de l’électronique moderne, et des matériaux à haute stabilité thermique sont nécessaires pour garantir la fiabilité et la longévité des composants électroniques.

Catalyseurs

Les terpolymères impliquant la this compound ont été explorés pour leur utilisation comme catalyseurs . Les catalyseurs sont des substances qui accélèrent les réactions chimiques sans être consommées dans le processus, et la stabilité de ces terpolymères peut améliorer l’efficacité de divers procédés chimiques industriels.

Fibres résistantes au feu

Bien que les applications directes de la this compound dans les fibres résistantes au feu ne soient pas explicitement mentionnées, la stabilité thermique de ses terpolymères dérivés suggère des pistes de recherche potentielles dans ce domaine . Les fibres résistantes au feu sont essentielles pour la sécurité dans diverses industries, notamment la lutte contre les incendies et l’aérospatiale.

Résines échangeuses d’ions

La participation du composé à la synthèse de terpolymères présentant des capacités d’échange d’ions potentielles suggère son application dans les processus de purification de l’eau et de séparation chimique . Les résines échangeuses d’ions sont utilisées pour éliminer les ions indésirables des solutions, les remplaçant par des ions provenant des résines.

Activité biologique

Les pyridines oximes, y compris les dérivés comme la this compound, ont été étudiées pour leur activité biologique. Elles sont connues pour présenter une gamme de propriétés biologiques, qui peuvent être exploitées dans des applications pharmaceutiques . L’exploration de ces composés dans le développement de médicaments pourrait conduire à de nouveaux traitements pour diverses maladies.

Mécanisme D'action

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body .

Mode of Action

Oximes are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Oximes are known to be involved in a variety of biochemical reactions, including the reactivation of enzymes inhibited by organophosphates .

Result of Action

Oximes are known to have various biological activities, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of oximes .

Analyse Biochimique

Biochemical Properties

4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by 4-acetylpyridine oxime helps restore its normal function, thereby mitigating the toxic effects of organophosphates .

Cellular Effects

The effects of 4-acetylpyridine oxime on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, 4-acetylpyridine oxime has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .

Molecular Mechanism

At the molecular level, 4-acetylpyridine oxime exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-acetylpyridine oxime have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 4-acetylpyridine oxime can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .

Dosage Effects in Animal Models

The effects of 4-acetylpyridine oxime vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-Acetylpyridine oxime is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, 4-acetylpyridine oxime is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-acetylpyridine oxime is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .

Activité Biologique

4-Acetylpyridine oxime (APO) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Synthesis of 4-Acetylpyridine Oxime

4-Acetylpyridine oxime is synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride. This reaction leads to the formation of the oxime functional group, which is known for its significant biological activity. The synthesis can be represented as follows:

1. Antimicrobial Activity

Research indicates that 4-acetylpyridine oxime exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains. For instance:

- Antibacterial Activity : In vitro studies demonstrated that compounds derived from 4-acetylpyridine oxime showed significant antibacterial activity against Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising potential as an antimicrobial agent .

- Antifungal Activity : The compound also displayed antifungal activity, particularly against Candida albicans and Aspergillus niger. Some derivatives exhibited MIC values as low as 7.81 µg/mL, outperforming conventional antifungal drugs like fluconazole .

2. Antioxidant Activity

While the antioxidant activity of 4-acetylpyridine oxime was assessed using the DPPH- method, results indicated that it did not show significant antioxidant capacity compared to other tested compounds . However, the structural modifications in oxime derivatives could enhance this property.

3. Acetylcholinesterase Inhibition

Oximes are known for their role as acetylcholinesterase reactivators, which is crucial in counteracting nerve agent toxicity. Molecular docking studies have revealed that 4-acetylpyridine oxime interacts favorably with the active sites of acetylcholinesterase, indicating potential use in treating poisoning from organophosphates and carbamates .

Case Studies and Research Findings

A comprehensive review highlighted several studies focusing on the biological activities of 4-acetylpyridine oxime and its derivatives:

- Study on Antimicrobial Properties : A study synthesized various chalcones from 4-acetylpyridine and evaluated their antimicrobial activities. The results showed that certain derivatives exhibited superior antibacterial effects compared to standard drugs .

- Anticancer Potential : Research has indicated that oximes can possess anticancer properties. The cytotoxic effects of acylated oximes derived from triterpenes were evaluated against several cancer cell lines, showcasing their potential as anticancer agents .

Data Summary

Propriétés

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?

A1: 4-Acetylpyridine oxime (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.

Q2: What are the antimicrobial properties of 4-acetylpyridine oxime and how have these been investigated?

A: Research has demonstrated that 4-acetylpyridine oxime exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []

Q3: What is known about the thermal stability of 4-acetylpyridine oxime-based polymers?

A: The thermal stability of terpolymers incorporating 4-acetylpyridine oxime has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.

Q4: Are there any computational studies on 4-acetylpyridine oxime derivatives and their potential applications?

A: Yes, molecular docking studies have been conducted on 4-acetylpyridine oxime derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.